3-Chloro-1-cyclohexylindazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-cyclohexylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPZKHRLUXVBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Nitrogen Containing Heterocycles in Contemporary Chemical Science
Nitrogen-containing heterocycles are a cornerstone of contemporary chemical science, forming the structural basis of a vast array of biologically active compounds and functional materials. openmedicinalchemistryjournal.comijnrd.org These cyclic organic compounds, which incorporate at least one nitrogen atom within a ring structure, are integral to the fields of medicinal chemistry, materials science, and agrochemicals. openmedicinalchemistryjournal.com Their prevalence in nature is underscored by their presence in essential biomolecules such as nucleic acids, vitamins like riboflavin (B1680620) (vitamin B2) and thiamine (B1217682) (vitamin B1), and alkaloids like caffeine (B1668208) and nicotine. mdpi.comnih.gov
The unique chemical properties imparted by the nitrogen heteroatom, including its ability to form hydrogen bonds and act as a basic center, make these scaffolds exceptionally valuable in drug design. nih.gov In fact, a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic core, with some analyses indicating this figure to be around 60%. nih.govmdpi.com This highlights their role as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets. openmedicinalchemistryjournal.com The structural diversity of these compounds, ranging from simple five- and six-membered rings like pyrrole (B145914) and pyridine (B92270) to more complex fused systems, allows for fine-tuning of their pharmacological profiles. mdpi.com
Overview of Indazole As a Privileged Molecular Framework in Organic Chemistry
Among the myriad of nitrogen-containing heterocycles, the indazole (or benzopyrazole) scaffold holds a position of particular importance in organic chemistry. nih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can exist in different tautomeric forms, with the 1H-indazole and 2H-indazole forms being the most common. chemicalbook.com The indazole framework is considered a "privileged scaffold" due to its recurring presence in compounds exhibiting a wide spectrum of biological activities. nih.govbenthamdirect.com
The versatility of the indazole ring allows for the synthesis of derivatives with diverse applications. nih.gov A notable example of a drug featuring this scaffold is bendazac, an anti-inflammatory agent. nih.gov The development of various synthetic methodologies has made a wide range of substituted indazoles accessible to chemists, further expanding their utility in drug discovery and materials science. organic-chemistry.org The continuous exploration of new synthetic routes to indazole derivatives remains an active area of research, driven by the quest for novel therapeutic agents and functional materials. nih.gov
Research Context: the Chemical Compound 3 Chloro 1 Cyclohexylindazole
Strategies for Indazole Ring System Construction
Metal-Catalyzed Cyclization Reactions and Their Application to Indazole Synthesis
Transition-metal catalysis has become a powerful tool for the construction of complex heterocyclic scaffolds, including the indazole nucleus. These methods often involve the formation of key carbon-nitrogen or nitrogen-nitrogen bonds facilitated by a metal center.
Palladium-catalyzed reactions are prominent in the synthesis of indazoles, particularly through intramolecular C-H amination. Two primary methods have been developed that utilize palladium to facilitate the crucial carbon-nitrogen bond formation. nih.gov One approach is based on the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. This method is noted for its mild reaction conditions, making it suitable for substrates with sensitive functional groups. nih.gov
Another powerful strategy involves the palladium-catalyzed C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.gov A catalyst system, such as one combining Pd(OAc)₂, Cu(OAc)₂, and AgOCOCF₃, has been shown to be effective. This route can produce indazoles with various functional groups in good to high yields, with particularly good outcomes for substrates bearing electron-donating groups like a methoxy (B1213986) group on the benzene (B151609) ring. nih.gov Furthermore, palladium catalysis can be employed in the tandem synthesis of imidazole-fused polyheterocycles, which involves an intermolecular Heck arylation followed by an intramolecular aerobic oxidative C-H amination. rsc.org A palladium-catalyzed double C(sp²)–H bond functionalization, triggered by a sequential nitration/cyclization process, also affords indazoles under mild conditions. rsc.org
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | C-H Activation/Intramolecular Amination | Good for substrates with electron-donating groups. | nih.gov |
| Palladium Catalyst | Intramolecular Buchwald-Hartwig Amination | Mild reaction conditions, suitable for sensitive substrates. | nih.gov |
| Palladium Catalyst | Sequential Heck and Oxidative Amination | Leads to imidazole-fused polyheterocycles. | rsc.org |
Copper and rhodium catalysts offer alternative and often complementary routes to indazole synthesis. A synergistic rhodium/copper catalytic system has been successfully used for the synthesis of 1H-indazoles from imidates and nitrosobenzenes. acs.orgsnnu.edu.cn This process occurs under redox-neutral conditions and demonstrates high efficiency and tolerance for various functional groups. snnu.edu.cn Mechanistic studies have identified a rhodacyclic imidate complex as a key intermediate in this transformation. acs.orgsnnu.edu.cn
Rhodium(III) catalysis, in conjunction with copper and silver salts, has been employed for the synthesis of substituted 1H-indazoles. nih.gov This method utilizes [Cp*RhCl₂]₂, Cu(OAc)₂, and AgSbF₆ as catalysts with molecular oxygen serving as the oxidant. nih.gov Copper catalysis is also central to a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to produce 2H-indazoles. organic-chemistry.org In this case, copper(I) oxide nanoparticles have been used as the catalyst. organic-chemistry.org Furthermore, a copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. nih.gov
The Suzuki–Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds and has been extensively applied to the functionalization of the indazole ring. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide. rsc.org It has been used to synthesize novel pyrrolyl and thiophenyl indazoles by coupling N- and C-3 substituted 5-bromoindazoles with the corresponding boronic acids. nih.gov The catalyst of choice for this transformation is often [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). nih.gov
This methodology allows for the facile production of indazole-based heteroaryl compounds. nih.gov The reaction can also be used for the C-3 functionalization of 1H-indazole by coupling 3-iodo-1H-indazole with various organoboronic acids. mdpi.com A general synthesis of 1,3-diarylsubstituted indazoles utilizes a two-step sequence of Suzuki cross-coupling/deprotection followed by N-arylation. nih.gov A three-component coupling strategy that formally inserts an oxygen atom into a Suzuki–Miyaura transformation has also been developed to yield diaryl ethers, which can include indazole moieties. acs.org
| Reaction | Catalyst | Substrates | Products | Reference |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Pd(dppf)Cl₂ | 5-bromoindazoles and N-Boc-2-pyrroleboronic acid | 5-(pyrrol-2-yl)-1H-indazoles | nih.gov |
| Suzuki Cross-Coupling | Pd(dppf)Cl₂ | 5-bromoindazoles and 2-thiopheneboronic acid | 5-(thiophen-2-yl)-1H-indazoles | nih.gov |
| Suzuki Cross-Coupling | Palladium Catalyst | 3-iodo-1H-indazole and organoboronic acids | C-3 functionalized 1H-indazoles | mdpi.com |
| Suzuki Cross-Coupling/N-arylation | Palladium Catalyst | 3-iodo-N-Boc indazoles and arylboronic acids | 1,3-diarylsubstituted indazoles | nih.gov |
Metal-Free Cyclization and Electrosynthetic Pathways
In recent years, there has been a growing interest in developing more sustainable synthetic methods, leading to the exploration of metal-free and electrochemical approaches for indazole synthesis.
Metal-free methods often rely on the inherent reactivity of the starting materials under specific reaction conditions. A practical, metal-free synthesis of 1H-indazoles has been achieved from o-aminobenzoximes through the selective activation of the oxime group using methanesulfonyl chloride and triethylamine. nih.gov This method is mild and provides good to excellent yields. nih.gov Another metal-free approach involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and tolerant of air and moisture. organic-chemistry.org
Electrosynthesis has emerged as a powerful and environmentally friendly alternative for constructing and functionalizing indazole rings. doaj.org A transition-metal- and external oxidant-free electrochemical method has been developed for the C3–H sulfonylation of 2H-indazoles, achieving yields of up to 92%. acs.orgacs.org This method utilizes sulfonyl hydrazides as the sulfonyl precursor and proceeds at room temperature under ambient air. acs.orgacs.org The selective electrochemical synthesis of 1H-indazoles and their N-oxides has also been described, where the outcome is determined by the choice of cathode material. selleckchem.com Furthermore, an electrochemical radical Csp²–H/N–H cyclization of arylhydrazones provides a route to 1H-indazole derivatives. rsc.org
Multicomponent Reactions and One-Pot Syntheses of Indazoles
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like indazoles in a single step from three or more starting materials. rsc.org These reactions are advantageous due to their operational simplicity and ability to rapidly generate diverse libraries of compounds. rsc.orgnih.gov
A one-pot, three-component synthesis of 2H-indazoles catalyzed by copper(I) oxide nanoparticles involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org An indium(III)-catalyzed one-pot multicomponent reaction has been developed for the assembly of complex fused heterocyclic systems containing a triazole and a diazepine (B8756704) ring fused to an imidazole, starting from α-diketones, o-azidobenzaldehydes, propargylic amines, and ammonium (B1175870) acetate. nih.gov While not directly forming a simple indazole, this demonstrates the power of MCRs in building complex nitrogen-containing heterocycles.
Regioselective Functionalization of the Indazole Nucleus
The indazole ring system features two nitrogen atoms, creating tautomeric forms (1H and 2H) and presenting a challenge in achieving regioselectivity during functionalization. nih.gov The C3 position, while less nucleophilic than the nitrogen atoms, is a key site for modification to build a diverse range of indazole-based compounds. mit.edu Strategic manipulation of reaction conditions and the use of directing or protecting groups are paramount to control where substituents are introduced. chim.itnih.gov
Introduction of Halogen Substituents at the C3-Position of the Indazole Core
Halogenation of the C3 position is a valuable transformation, as the installed halogen can serve as a handle for subsequent cross-coupling reactions to introduce further complexity. chim.it While iodination and bromination are more commonly reported, methods for chlorination have also been developed. chim.it
N-Chlorosuccinimide (NCS) is a widely used and accessible reagent for the electrophilic chlorination of various organic substrates, including heteroaromatic compounds. organic-chemistry.orgresearchgate.net Its application in the C3-chlorination of indazoles provides a direct route to 3-chloroindazole derivatives. The reaction's efficiency can be highly dependent on the reaction conditions and the substrate's electronic properties. chim.it
For instance, the direct chlorination of 5-methoxycarbonylindazole at the C3-position was successfully achieved using NCS in the presence of dimethyl sulfoxide (B87167) (DMSO) as a catalyst. chim.it In contrast, performing the same reaction without DMSO resulted in a significantly lower yield of the desired product. chim.it This highlights the crucial role of additives or catalysts in promoting the desired regioselectivity and reactivity. NCS can be activated by various means, and its use circumvents the need for harsher chlorinating agents. organic-chemistry.orgisca.in
Table 1: Examples of C3-Chlorination of Indazole Derivatives
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Methoxycarbonylindazole | NCS | DMSO | 3-Chloro-5-methoxycarbonylindazole | Good | chim.it |
| 5-Methoxycarbonylindazole | NCS | Acetonitrile | 3-Chloro-5-methoxycarbonylindazole | 23% | chim.it |
| N-Pyrimidyl indole | NCS, Pd(OAc)₂ | Various Solvents | 2-Chloro-N-pyrimidyl indole | Trace | rsc.org |
| Aromatic Compounds | NCS | Aqueous HCl | Chlorinated Arenes | 75-96% | isca.in |
This table is interactive and can be sorted by clicking on the column headers.
Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in modern organic synthesis, capable of mediating a wide array of transformations, including halogenations. researchgate.netacs.orgwikipedia.org Reagents such as (dichloroiodo)arenes can serve as sources of electrophilic chlorine. nih.gov These compounds are known to participate in oxidative chlorination reactions of various substrates. nih.gov
While their application for the direct C3-chlorination of indazoles is less frequently documented than for other halogens, the underlying principles of hypervalent iodine chemistry support their potential in this role. researchgate.netrsc.org These reagents offer an alternative to other chlorination systems, often functioning under mild conditions. acs.org The reactivity is based on the electrophilic nature of the iodine(III) center and its ability to deliver a chlorine atom to a nucleophilic substrate. nih.gov
N-Alkylation Strategies for Cyclohexyl Moiety Introduction
The introduction of an alkyl group, such as a cyclohexyl moiety, onto one of the indazole nitrogen atoms is a common strategy in medicinal chemistry. nih.gov However, the reaction of an indazole with an alkylating agent can produce a mixture of N1 and N2 isomers, making regiocontrol a significant challenge. nih.govdergipark.org.tr The ratio of these isomers is influenced by several factors, including the nature of the indazole substituents, the alkylating agent, the base, and the solvent. nih.govresearchgate.net
Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov This difference can be exploited to favor the N1-alkylated product under conditions that allow for thermodynamic equilibration. nih.gov For the synthesis of 1-cyclohexylindazole, a common approach involves the deprotonation of the parent indazole with a suitable base followed by reaction with a cyclohexyl electrophile (e.g., cyclohexyl bromide or tosylate).
Studies have shown that using sodium hydride (NaH) as the base in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-substituted product. nih.govresearchgate.net In contrast, polar aprotic solvents like dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers or can favor the N2 product. dergipark.org.tr This solvent effect is attributed to the state of the indazolide anion, with tight ion pairs in THF favoring reaction at N1 and solvent-separated ion pairs in DMSO or DMF allowing for reaction at the more sterically accessible N2 position. researchgate.net
Table 2: Regioselectivity in N-Alkylation of Indazoles
| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |
|---|---|---|---|---|
| 1H-Indazole | Alkyl Bromide | NaH / THF | >99% N1 (for specific substrates) | researchgate.net |
| 1H-Indazole | Cyclohexanol | DEAD, PPh₃ | 1 : 2.5 | nih.gov |
| 1H-Indazole | Benzyl Bromide | K₂CO₃ / DMF | ~1 : 1 | dergipark.org.tr |
| 1H-Indazole | Isobutyraldehyde | NaBH(OAc)₃ / DCE | >99 : 1 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Orthogonal Functionalization Approaches to C3 and N1/N2 Positions
The synthesis of a specifically substituted compound like this compound requires a strategy where the C3 and N1 positions can be functionalized independently, a concept known as orthogonal functionalization. This can be achieved in two primary ways:
Chlorination followed by N-alkylation: Starting with 3-chloro-1H-indazole, the subsequent N-alkylation with a cyclohexyl halide would be performed. The regioselectivity of this step would again be critical and subject to the factors described above (base, solvent).
N-alkylation followed by chlorination: Starting with 1H-indazole, the first step would be the regioselective N1-alkylation to form 1-cyclohexyl-1H-indazole. This intermediate would then be subjected to C3-chlorination, for example, using NCS.
An alternative and powerful strategy for ensuring regioselectivity involves the use of a protecting group. For example, the N2 position can be selectively protected with a group like 2-(trimethylsilyl)ethoxymethyl (SEM). This SEM group then acts as a directing group for the regioselective lithiation of the C3 position. The resulting C3-lithiated indazole can react with an electrophilic chlorine source. Subsequent removal of the SEM group would yield the 3-chloro-1H-indazole, which can then be N-alkylated. nih.gov This multi-step but highly controlled approach ensures that each position is functionalized precisely as intended.
Synthesis of Precursors and Key Intermediates for this compound
The successful synthesis of the target compound relies on the efficient preparation of key intermediates. The primary precursors are either 3-chloro-1H-indazole or 1-cyclohexyl-1H-indazole, depending on the chosen synthetic route.
The synthesis of 3-chloro-1H-indazole can be accomplished through various methods, often starting from 2-nitrobenzonitrile (B147312) derivatives or other appropriately substituted benzene precursors that can be cyclized to form the indazole core, followed by chlorination.
Mechanistic Investigations of this compound Synthesis
The formation of this compound predominantly proceeds via the N-alkylation of 3-chloroindazole. The mechanistic intricacies of this transformation are pivotal in achieving the desired N-1 isomer over the N-2 counterpart. These investigations often employ computational studies, such as Density Functional Theory (DFT), to map out the reaction coordinates and understand the underlying factors governing the regiochemical outcome.
The N-alkylation of an indazole derivative can proceed through two competing pathways, leading to either the N-1 or N-2 substituted product. The elucidation of these pathways and their corresponding transition states is crucial for rationalizing and predicting the regioselectivity of the reaction.
For the synthesis of N-alkylated indazoles, computational analyses have revealed that the relative stability of the two possible products does not always correlate with the observed product distribution, which is often under kinetic control. wuxibiology.com The reaction pathway is dictated by the energy of the transition states leading to the N-1 and N-2 isomers.
In the case of N-alkylation, the reaction involves the attack of the indazolide anion on an alkylating agent, such as cyclohexyl bromide or a related electrophile. The transition state for this SN2 reaction can be modeled using DFT calculations. Studies on related systems have shown that the energy difference between the N-1 and N-2 transition states can be influenced by several factors, including the steric bulk of the substituents on the indazole ring and the nature of the alkylating agent. wuxibiology.com
For instance, in the alkylation of a generic indazole, the activation energy for N-1 alkylation can be calculated and compared to that of N-2 alkylation. wuxibiology.com The energetically favored pathway will have a lower transition state energy. The geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds, provides further insight into the reaction mechanism. Each calculated transition state is characterized by a single imaginary frequency corresponding to the vibrational mode of the bond formation and cleavage. wuxibiology.com
The tautomeric form of the starting indazole also plays a significant role. The 1H-indazole tautomer is generally more stable than the 2H-tautomer. wuxibiology.com For N-1 alkylation to occur, the reaction must proceed from the more stable 1H-tautomer, while N-2 alkylation can be envisioned as proceeding from the less stable 2H-tautomer, which can add an energetic penalty to the N-1 alkylation pathway if tautomerization is considered part of the reaction coordinate. wuxibiology.com
| Parameter | N-1 Alkylation | N-2 Alkylation | Energy Difference (N-2 favored) |
|---|---|---|---|
| Calculated Activation Energy (kcal/mol) | 12.76 | 13.87 | -1.11 |
| Energy Barrier including Tautomerization (kcal/mol) | 17.22 | 13.87 | 3.35 |
| Transition State Energy Difference (kcal/mol) | Favors N-2 | 3.42 |
Note: The data presented is for a model indazole system and serves to illustrate the principles of transition state analysis. The exact values for this compound would require specific calculations.
The choice of catalysts and reagents is paramount in directing the N-alkylation of 3-chloroindazole towards the desired N-1 cyclohexyl product. The regioselectivity is a delicate balance of steric and electronic effects, which can be modulated by the reaction conditions.
Base and Solvent Effects: The base used to deprotonate the indazole and the solvent system employed have a profound impact on the N-1/N-2 ratio. The use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to favor N-1 alkylation for a range of substituted indazoles. researchgate.netnih.gov It is postulated that the sodium cation coordinates with the N-2 nitrogen and an electron-rich group at the C-3 position, sterically hindering the approach of the alkylating agent to the N-2 position and thereby directing it to N-1. nih.gov Conversely, using a more polar solvent like dimethylformamide (DMF) can lead to a mixture of N-1 and N-2 products. nih.gov
Nature of the Alkylating Agent: The structure of the alkylating agent also influences the regioselectivity. While primary alkyl halides are commonly used, the steric bulk of the electrophile can play a role. For the synthesis of this compound, a cyclohexyl halide or a cyclohexyl tosylate would be the typical electrophile.
Catalysis: While base-mediated alkylations are common, catalytic methods have also been developed. For instance, copper(II) triflate has been used as a catalyst for the selective N-2 alkylation of 1H-indazoles. organic-chemistry.org This highlights the potential to achieve high regioselectivity through the careful selection of a transition metal catalyst. In the context of synthesizing the N-1 isomer, a catalyst that favors this position would be highly desirable. Rhodium and palladium catalysts have also been employed in various indazole syntheses, often influencing the regiochemical outcome through different mechanistic pathways. researchgate.net
| Reagent/Condition | Favored Isomer | Plausible Rationale | Reference |
|---|---|---|---|
| NaH in THF | N-1 | Chelation of Na+ between N-2 and a C-3 substituent directs alkylation to N-1. | researchgate.netnih.gov |
| NaH in DMF | Mixture of N-1 and N-2 | Increased solvent polarity solvates the cation, reducing the chelation effect. | nih.gov |
| Mitsunobu Conditions (e.g., DIAD, PPh3) | N-2 | The reaction likely proceeds through a different mechanism favoring the N-2 product. | nih.gov |
| Copper(II) triflate | N-2 | Catalyst coordination directs the alkylating agent to the N-2 position. | organic-chemistry.org |
| Mildly Acidic Conditions | N-2 | Kinetic control favors the N-2 product. | researchgate.net |
Computational and Theoretical Investigations of 3 Chloro 1 Cyclohexylindazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For 3-Chloro-1-cyclohexylindazole, DFT calculations offer a detailed understanding of its geometry, electronic characteristics, and spectroscopic behavior. These calculations are typically performed using various functionals, such as B3LYP, in conjunction with appropriate basis sets to achieve a balance between computational cost and accuracy.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is fundamental to its reactivity and molecular properties. DFT calculations are employed to determine the distribution of electron density and to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, particularly on the nitrogen and carbon atoms of the pyrazole (B372694) moiety. The LUMO, conversely, is likely distributed over the indazole ring and influenced by the electron-withdrawing chloro-substituent. The precise energies and spatial distributions of these orbitals can be calculated, providing a quantitative measure of the molecule's electronic behavior.
| Orbital Property | Predicted Value (Arbitrary Units) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |
Note: The values presented are illustrative and would be determined with high precision in a specific DFT study.
Conformational Analysis of the Cyclohexyl Moiety and Indazole Core
The conformational flexibility of this compound is primarily dictated by the cyclohexyl group and its orientation relative to the planar indazole core. The cyclohexyl ring can adopt several conformations, with the chair form being the most stable.
Computational analysis reveals two primary chair conformations for the cyclohexyl ring, where the substituent (the indazole core) can be in either an axial or an equatorial position. The equatorial conformation is generally more stable due to the minimization of steric hindrance, specifically 1,3-diaxial interactions that would occur in the axial conformation. DFT calculations can precisely quantify the energy difference between these conformers.
The rotation around the C-N bond connecting the cyclohexyl moiety to the indazole ring also contributes to the conformational landscape. Potential energy surface scans performed using DFT can identify the most stable rotational isomers (rotamers) and the energy barriers between them.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, VCD)
DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These predicted shifts are invaluable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.
IR (Infrared) and VCD (Vibrational Circular Dichroism): The vibrational frequencies and their corresponding intensities in the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra aid in the interpretation of experimental IR data by assigning vibrational modes to specific functional groups and motions within the molecule. For chiral molecules, VCD spectra can also be predicted to determine the absolute configuration.
| Spectroscopic Parameter | Predicted Value | Experimental Value (Hypothetical) |
| ¹³C NMR (C-Cl) | ~130 ppm | ~132 ppm |
| ¹H NMR (Cyclohexyl-CH) | 1.2-2.0 ppm | 1.1-2.1 ppm |
| IR (C-Cl stretch) | ~750 cm⁻¹ | ~745 cm⁻¹ |
| IR (N-N stretch) | ~1450 cm⁻¹ | ~1455 cm⁻¹ |
Note: The predicted and experimental values are illustrative and would be specific to the experimental conditions and computational methods used.
Energetic Stability and Relative Energies of Tautomers and Conformers
The indazole ring can exist in different tautomeric forms. DFT calculations are instrumental in determining the relative energetic stabilities of these tautomers. By calculating the total electronic energy of each tautomer, the most stable form under given conditions can be identified.
Similarly, the relative energies of the different conformers arising from the cyclohexyl ring puckering and rotation around the C-N bond can be accurately calculated. These calculations provide a detailed picture of the conformational energy landscape, highlighting the populations of different conformers at thermal equilibrium. The energy differences are typically reported in kcal/mol or kJ/mol.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and interactions with the environment. mdpi.com
Conformational Dynamics of this compound in Various Chemical Environments
MD simulations are particularly useful for studying the conformational dynamics of this compound in different solvents, mimicking various chemical environments. The presence of a solvent can significantly influence the conformational preferences of the molecule. jlu.edu.cnscirp.org
Simulations in both polar (e.g., water, ethanol) and non-polar (e.g., chloroform, benzene) solvents can be performed. These simulations can reveal:
Solvent Effects on Conformation: How the solvent stabilizes or destabilizes different conformers. For instance, a polar solvent might favor a conformer with a larger dipole moment. rsc.org
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the indazole nitrogen atoms and protic solvents.
Hydrophobic Interactions: The behavior of the non-polar cyclohexyl group in aqueous environments.
Conformational Transitions: The timescale and pathways of transitions between different chair conformations of the cyclohexyl ring and rotation around the C-N bond. nih.gov
By analyzing the MD trajectories, one can obtain information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, providing insights into the flexibility and stability of different parts of the molecule in a given environment. nih.gov Studies on similar indazole derivatives have successfully employed MD simulations to understand their stability and interactions in biological systems. nih.govresearchgate.netbohrium.com
Investigation of Ligand-Receptor Interaction Dynamics and Binding Pathways (Theoretical Models)
Understanding the dynamic nature of the interaction between a ligand, such as this compound, and its biological receptor is fundamental for predicting its efficacy and mechanism of action. Theoretical models, particularly molecular dynamics (MD) simulations, are instrumental in elucidating these complex processes.
MD simulations provide an atomistic view of the ligand-receptor complex over time, allowing researchers to observe the binding pathways and the conformational changes that occur upon binding. These simulations can reveal the stability of the ligand within the active site of a protein. For instance, in studies of other indazole derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex, showing minimal deviation in the ligand's position over the simulation period. nih.gov This stability is crucial for a sustained biological effect.
Theoretical models can also be employed to study the kinetics of ligand binding and unbinding. Techniques such as steered molecular dynamics (SMD) and umbrella sampling can be used to calculate the potential of mean force (PMF) along a specific reaction coordinate, providing insights into the energy barriers and intermediate states of the binding/unbinding process. While specific studies on this compound are not prevalent, the application of these models to similar heterocyclic compounds has been well-documented, providing a robust framework for future investigations.
Solvation Effects and Thermodynamic Stability in Condensed Phases
The behavior of a compound in a biological system is significantly influenced by its interactions with the surrounding solvent, typically water. Solvation effects play a critical role in the thermodynamic stability of a molecule in its condensed phase and can impact its solubility and bioavailability.
The dissolution of a compound like this compound in a solvent is an endothermic process, meaning it requires an input of energy. scielo.org.co The solubility is influenced by both the temperature and the polarity of the solvent. scielo.org.co For similar compounds, studies have shown that solubility can vary significantly in different solvent mixtures, indicating the importance of the local microenvironment. scielo.org.co
Preferential solvation, where a solute in a mixed solvent system is preferentially solvated by one of the solvent components, can also be investigated computationally. scielo.org.co This phenomenon can have a significant impact on the local concentration of the compound and its interactions with other molecules.
Molecular Docking Studies (Theoretical Interaction Modes with Model Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a cornerstone of in silico drug design, providing valuable insights into the binding mode and affinity of a compound.
For indazole derivatives, molecular docking studies have been instrumental in identifying key interactions with their biological targets. nih.govnih.gov These studies typically involve docking the ligand into the active site of a receptor and scoring the different poses based on their predicted binding energy. The results can help in understanding the structure-activity relationship (SAR) and in designing more potent analogs.
Prediction of Binding Poses and Non-Covalent Interaction Networks
Molecular docking simulations predict the most likely binding poses of this compound within a receptor's active site. These predictions are based on scoring functions that evaluate the steric and energetic complementarity between the ligand and the receptor.
Once a binding pose is predicted, the network of non-covalent interactions that stabilize the complex can be analyzed in detail. These interactions are crucial for the specificity and affinity of the ligand. For related compounds, docking studies have revealed the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent contacts with key amino acid residues in the active site. nih.gov Visualizing these interaction networks provides a clear picture of how the ligand is anchored within the receptor.
Quantitative Assessment of Specific Intermolecular Interactions (e.g., Halogen Bonds, Hydrophobic Contacts, C-H...π Interactions)
A quantitative assessment of the specific intermolecular interactions provides a deeper understanding of the forces driving ligand binding. The presence of a chlorine atom in this compound makes halogen bonding a potentially significant interaction. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the receptor.
Hydrophobic contacts, arising from the interaction of the nonpolar cyclohexyl group and the indazole core with hydrophobic residues in the receptor, are also expected to play a major role in the binding of this compound. C-H...π interactions, where a C-H bond interacts with an aromatic ring, can further contribute to the stability of the ligand-receptor complex.
Computational methods allow for the quantification of the strength of these individual interactions. nih.govresearchgate.netrsc.org For example, the energy of hydrogen bonds and halogen bonds can be estimated using quantum mechanical calculations or empirical scoring functions. This quantitative data is invaluable for lead optimization, as it allows for the targeted modification of the ligand to enhance specific interactions and improve binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs. nih.govgrowingscience.com
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a correlation between these descriptors and the observed biological activity. nih.gov For indazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. nih.govnih.govresearchgate.net
Derivation of Molecular Descriptors and Their Correlation with Chemical Reactivity
Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. youtube.com They can be broadly classified into several categories:
1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D descriptors: These are derived from the 3D conformation of the molecule and include geometric parameters, surface areas, and volumes.
Physicochemical descriptors: These include properties like logP (lipophilicity), pKa (acidity/basicity), and polarizability.
Based on the available information, it is not possible to provide a detailed article on the "" with a specific focus on the "Development of Predictive Models for Chemical Interaction Strength and Selectivity."
Therefore, the generation of a scientifically accurate and informative article with the requested data tables and detailed research findings is not feasible at this time due to the lack of specific source material on this highly specialized topic.
Chemical Reactivity and Transformation Mechanisms of 3 Chloro 1 Cyclohexylindazole
Reactivity at the Indazole Ring System
The indazole core, an aromatic heterocyclic system, is susceptible to a variety of chemical modifications, including electrophilic and nucleophilic substitutions, as well as modern C-H functionalization and cross-coupling reactions. The presence of the cyclohexyl and chloro substituents significantly influences the regioselectivity and scope of these transformations.
Indazoles are heteroaromatic compounds that can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of these substitutions is directed by the existing substituents on the ring. For 1H-indazoles, electrophilic attack typically occurs at the C-3, C-5, and C-7 positions. However, in 3-Chloro-1-cyclohexylindazole, the C-3 position is already substituted.
The N-1 cyclohexyl group is primarily a sterically hindering group, but it can also exert a modest electron-donating effect through hyperconjugation, directing electrophiles to the C-7 position. Conversely, the chlorine atom at C-3 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. ontosight.ai This deactivating effect is strongest at the positions ortho and para to the chlorine (C-4 and C-7). Therefore, predicting the precise regioselectivity of electrophilic aromatic substitution on this compound is complex, involving a balance between the directing effects of the N-1 and C-3 substituents. Halogenation of 2H-indazoles has been shown to be regioselective, suggesting that specific conditions could lead to predictable outcomes. nih.gov For instance, chlorination of 1H-indazole can be non-regioselective in an acidic medium but can selectively yield 3-chloro-1H-indazole when using sodium hypochlorite. chemicalbook.com
Nucleophilic substitution reactions involve the replacement of a leaving group by an electron-rich species. encyclopedia.pubbits-pilani.ac.in In this compound, the chlorine atom at the C-3 position is a potential leaving group. However, nucleophilic substitution on an sp²-hybridized carbon of an aryl halide, such as the C-3 position of the indazole ring, does not typically proceed through standard SN1 or SN2 mechanisms. encyclopedia.publibretexts.org
Despite this, nucleophilic substitution can occur under specific conditions, often requiring harsh reaction conditions or the presence of a catalyst. For example, in related heterocyclic systems, nucleophilic substitution of a halogen has been observed. The substitution of a bromo group by methoxide (B1231860) has been reported in the synthesis of certain indazole derivatives. diva-portal.org The scope of nucleophilic substitution on this compound is therefore likely limited but may be achievable with highly activated nucleophiles or under conditions that promote a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the adjacent nitrogen atom (N-2) can help to stabilize the intermediate Meisenheimer complex required for an SNAr pathway.
Modern synthetic methods have enabled the direct functionalization of C-H bonds, a powerful tool for modifying heterocyclic cores. sigmaaldrich.comsigmaaldrich.com For the indazole system, C-H functionalization can introduce new substituents at various positions, guided by directing groups or the intrinsic reactivity of the C-H bonds. beilstein-journals.orgrsc.org Rhodium-catalyzed C-H activation has been used to synthesize functionalized indazoles. mdpi.com
More relevant to this compound is the use of the chlorine atom as a handle for cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for forming new carbon-carbon bonds. nih.govwhiterose.ac.uk The C-3 chloro substituent can act as a leaving group in these reactions, allowing for the introduction of a wide variety of aryl, alkyl, or other organic fragments. The C-3 functionalization of 3-iodo-1H-indazole through Suzuki-Miyaura cross-coupling has been successfully demonstrated, suggesting that the analogous reaction with this compound is feasible, although chlorides are generally less reactive than iodides. mdpi.com The success of such reactions often depends on the choice of catalyst, ligand, and reaction conditions. nih.govresearchgate.net The synthesis of indazoles from indoles has been reported, with a cyclohexyl derivative showing good reactivity. chemrxiv.org Additionally, copper-catalyzed C-3 allylation of N-(benzoyloxy)indazoles has been achieved, highlighting the potential for functionalization at this position. semanticscholar.org
| Reaction Type | Position on Indazole Ring | Key Features | Potential Outcome for this compound |
| Electrophilic Aromatic Substitution | C-5, C-7 | Influenced by directing effects of N-1 and C-3 substituents. | Substitution at C-5 or C-7, depending on reaction conditions. |
| Nucleophilic Aromatic Substitution | C-3 | Requires activation; SNAr mechanism possible. | Replacement of the chloro group by a suitable nucleophile. |
| C-H Functionalization | Various | Direct introduction of new functional groups. | Functionalization of available C-H bonds on the benzene (B151609) portion of the ring. |
| Cross-Coupling Reactions | C-3 | Palladium-catalyzed (e.g., Suzuki, Stille). | Replacement of the chloro group with aryl, vinyl, or alkyl groups. |
Reactivity of the Cyclohexyl Moiety and its Influence on the Indazole System
The N-1 cyclohexyl group in this compound is largely a spectator in terms of its own chemical reactivity under conditions typically used to modify the indazole ring. The C-H bonds of the cyclohexane (B81311) ring are generally unreactive. However, the cyclohexyl group exerts a significant steric and, to a lesser extent, electronic influence on the reactivity of the indazole system.
Sterically, the bulky cyclohexyl group can hinder the approach of reagents to the N-1 nitrogen and the adjacent C-7 position of the indazole ring. This steric hindrance can affect the rate and outcome of reactions. For example, in a heterocyclization reaction, a cyclohexyl-substituted alkyne was found to be less reactive than a less bulky pentyl-substituted analogue. pkusz.edu.cn Conversely, in some reactions like the skeletal editing of indoles to indazoles, a cyclohexyl derivative was shown to be a good substrate, indicating that the steric effect is reaction-dependent. chemrxiv.org
Electronically, alkyl groups like cyclohexyl are generally considered to be weakly electron-donating. This can slightly increase the electron density of the indazole ring, although this effect is likely overshadowed by the strong electron-withdrawing nature of the chlorine atom. In a study of indazole derivatives as anticancer agents, a cyclohexyl-substituted compound showed different biological activity compared to aryl-substituted analogues, which could be partly attributed to its steric and electronic properties. nih.gov
Influence of the Chlorine Substituent on Chemical Transformations
The chlorine atom at the C-3 position is arguably the most influential substituent in determining the chemical reactivity of this compound. It serves both as an electronic modulator of the indazole ring and as a reactive handle for a variety of chemical transformations.
The presence of a chlorine atom has been shown to be compatible with various reaction conditions used in the synthesis and modification of indazoles. nih.govdiva-portal.orgnih.gov Its primary role, however, is as a leaving group in cross-coupling reactions. As demonstrated in related heterocyclic systems like 3,4-dichloro-1,2,5-thiadiazole, chloro-substituents are effective partners in palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives. researchgate.net This makes the C-3 position of this compound a prime target for late-stage functionalization, allowing for the introduction of various substituents to tailor the molecule's properties.
The chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). ontosight.ai This effect significantly reduces the electron density of the indazole ring system. The consequences of this electronic modulation are twofold:
Deactivation towards Electrophilic Substitution: The reduced electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. This deactivating effect is a general characteristic of halogen-substituted aromatic rings.
Activation towards Nucleophilic Attack: While deactivating for electrophilic attack, the electron-withdrawing nature of the chlorine atom, coupled with the adjacent N-2 nitrogen, can make the C-3 carbon more susceptible to nucleophilic attack, a key requirement for SNAr reactions.
The electronic influence of the chlorine atom is a critical factor in planning synthetic routes involving this compound, as it dictates the reactivity of the indazole core and provides a specific site for chemical modification.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Cyclohexyl | N-1 | Weakly electron-donating, bulky | Steric hindrance at C-7, minor activation of the ring |
| Chlorine | C-3 | Strongly electron-withdrawing (-I effect) | Deactivates ring to electrophilic attack; activates C-3 for nucleophilic attack/cross-coupling |
Regioselective Control in Derivatization Reactions
Regioselectivity is a critical consideration in the functionalization of heterocyclic compounds like indazole, which possesses multiple potential reaction sites. For this compound, derivatization is overwhelmingly directed toward the C-3 position due to the presence of the activatable C-Cl bond. Research on related 3-haloindazoles consistently shows that cross-coupling reactions proceed selectively at this position, leaving the carbocyclic ring and the N-1 substituent untouched. nih.govmdpi.com
The inherent electronic properties of the indazole ring system favor functionalization at C-3. Methods for the direct halogenation of the indazole core, a common precursor step, demonstrate high regioselectivity for this position. chim.it Once the chloro group is in place, its activation by a transition metal catalyst becomes the kinetically and thermodynamically favored pathway for further reactions.
Recent advancements have highlighted methodologies that ensure strict regiocontrol. For example, a dual copper/photoredox-catalyzed protocol for coupling alkyl carboxylic acids with 3-chloroindazole yields the C-N coupled product as a single regioisomer. nih.gov This high degree of selectivity is crucial, particularly when creating complex molecules where multiple nucleophilic sites could potentially react. In studies involving substrates with multiple potential reaction sites (e.g., an indazole nitrogen and another amine), conditions can be tuned to achieve selective N-alkylation of the indazole nitrogen, showcasing the fine control possible. nih.gov
In the context of palladium-catalyzed reactions, the choice of ligand can be a powerful tool for controlling regioselectivity, especially in substrates with more than one potential leaving group. nih.gov For this compound, while the C-Cl bond is the primary reactive site, the selection of appropriate ligands (e.g., bulky phosphines like XPhos or SPhos) and bases ensures that the catalytic cycle proceeds efficiently at the desired position without unwanted side reactions at other sites on the molecule. nih.gov
Mechanistic Investigations of Complex Transformations (e.g., Radical Pathways, Cycloadditions)
Beyond standard cross-coupling reactions, the this compound scaffold can potentially participate in more complex transformations involving distinct mechanistic pathways.
Radical Pathways
Recent studies have revealed that the C-3 position of 3-chloroindazoles can be functionalized through pathways involving radical intermediates. A notable example is the C(sp³)–N coupling between alkyl boronic pinacol (B44631) esters and 3-chloroindazole, which proceeds through a dual copper and photoredox catalysis mechanism. acs.orgacs.org
The proposed mechanism deviates from traditional two-electron cross-coupling pathways. It is initiated by the visible-light excitation of a photocatalyst, which facilitates an Amino Radical Transfer (ART) process. This generates an alkyl radical from the boronic ester. This transient alkyl radical is then captured by a copper(II)-amido species, forming a high-valent alkyl-Cu(III)-amido intermediate. This intermediate subsequently undergoes reductive elimination to form the desired C-N bond, affording the 3-alkylamino-indazole product. acs.orgacs.org These findings indicate that the C-Cl bond can be effectively replaced via a radical-mediated process, opening avenues for incorporating alkyl fragments that are often challenging to introduce using conventional methods.
Cycloadditions
Cycloaddition reactions, such as the [4+2] Diels-Alder or [3+2] dipolar cycloadditions, are powerful methods for constructing cyclic and heterocyclic systems. libretexts.orglibretexts.orgnih.gov While specific examples involving this compound as a direct participant in cycloadditions are not extensively documented, its structure suggests potential for such transformations.
The indazole ring itself, or a derivative formed by modifying the C-3 substituent, could act as a component in a cycloaddition. For instance, if the chloro group were transformed into an alkenyl or alkynyl group via the cross-coupling reactions described previously, this new functionality could serve as a dienophile or a dipolarophile in subsequent cycloaddition reactions. youtube.com A 1,3-dipolar cycloaddition between an alkyne-substituted indazole and an azide (B81097), for example, would lead to the formation of a triazole-fused indazole system, a reaction often facilitated by a copper catalyst in a process known as "click chemistry". youtube.com
Alternatively, the diene portion of the indazole's benzene ring could theoretically participate in a [4+2] cycloaddition, although this would require overcoming the aromatic stabilization energy and is generally less common without specific activating groups or harsh conditions. The feasibility and regiochemical outcome of such reactions would be highly dependent on the electronic nature of the reaction partner and the specific reaction conditions employed.
Advanced Analytical and Spectroscopic Methods in Indazole Research
Chiral Recognition and Resolution Techniques for Cyclohexylindazole Derivatives
The presence of a chiral center, such as the cyclohexyl moiety attached to the indazole core, necessitates methods for separating and identifying enantiomers. Chiral recognition is the process by which a chiral selector interacts differently with the two enantiomers of a chiral compound, leading to their separation or differentiation. nih.gov This principle is fundamental to various resolution techniques.
Effective chiral recognition often relies on the "three-point interaction model," where a chiral selector forms a transient diastereomeric complex with the analyte. For this to occur, there must be at least three points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the selector and one enantiomer. Cyclodextrins, which are chiral macrocycles, are often used as chiral selectors in chromatography due to their ability to form inclusion complexes with guest molecules, where differences in the stability of the diastereomeric complexes allow for separation. nih.gov
Another phenomenon, known as self-induced diastereomeric anisochronism (SIDA), can be observed in NMR spectroscopy. nih.gov This effect arises from the formation of transient homo- and heterochiral supramolecular associates in a solution of non-racemic chiral compounds, which can lead to the appearance of distinct sets of NMR signals for the different enantiomers. nih.gov
Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. nih.gov The resulting VCD spectrum shows both positive and negative bands, creating a unique fingerprint for a specific enantiomer; its mirror-image enantiomer will produce a mirror-image spectrum. nih.gov
The practical application of VCD for determining the absolute configuration of a molecule like 3-Chloro-1-cyclohexylindazole involves a combined experimental and computational approach. nih.govschrodinger.com The experimental VCD spectrum of the compound is measured and then compared to theoretical spectra calculated for a known configuration (e.g., the R-enantiomer). These theoretical spectra are generated using quantum chemical methods, most commonly Density Functional Theory (DFT). nih.gov A good match between the experimental spectrum and the calculated spectrum for the R-configuration confirms that the sample is indeed the R-enantiomer. If the experimental spectrum is a mirror image of the calculated R-spectrum, the sample is assigned the S-configuration. This method is robust even for conformationally flexible molecules. nih.gov
Table 1: General Workflow for Absolute Configuration Determination using VCD
| Step | Description | Details |
| 1. Experimental Measurement | The experimental VCD and infrared absorption spectra of the chiral compound are recorded. | Requires a specialized VCD spectrometer. The choice of solvent is critical as it can influence molecular conformation. schrodinger.com |
| 2. Computational Modeling | A comprehensive conformational search for one enantiomer (e.g., R-configuration) is performed to identify all low-energy conformers. | This step uses molecular mechanics or semi-empirical methods to explore the potential energy surface. |
| 3. Quantum Chemical Calculation | For each stable conformer, the vibrational frequencies and rotational strengths are calculated using DFT (e.g., B3PW91/6-311++G(d,p) level of theory). nih.gov | These calculations generate the theoretical infrared and VCD spectra for each conformer. |
| 4. Spectral Averaging | The calculated spectra of the individual conformers are averaged based on their Boltzmann populations at the experimental temperature. | This produces the final theoretical spectrum for the chosen enantiomer. |
| 5. Comparison and Assignment | The final theoretical VCD spectrum is visually and mathematically compared to the experimental spectrum. | A strong correlation confirms the absolute configuration. A mirror-image relationship indicates the opposite configuration. cam.ac.uk |
Solid-State NMR for Polymorphism and Supramolecular Structure Analysis
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for characterizing the solid forms of pharmaceutical compounds, including the analysis of polymorphism and supramolecular structures. acs.orgmdpi.com Polymorphs are different crystalline forms of the same compound that can exhibit distinct physicochemical properties. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR probes molecules in a fixed, solid lattice.
In ssNMR, key techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. The resulting chemical shifts are highly sensitive to the local electronic environment, which is influenced by the molecule's conformation and its intermolecular interactions (e.g., hydrogen bonding, π-π stacking) within the crystal lattice. researchgate.net Consequently, different polymorphs of a compound like this compound will produce distinct ssNMR spectra, allowing for their unambiguous identification and quantification in a mixture. researchgate.netnih.gov Furthermore, ssNMR can provide detailed insights into the supramolecular arrangement of molecules in the crystal, revealing information about drug-excipient interactions in a formulated product or the structure of complex assemblies. nih.govnih.govresearchgate.net
Table 2: Comparison of Solution vs. Solid-State NMR for Structural Analysis
| Feature | Solution-State NMR | Solid-State NMR |
| Sample Phase | Solution (dissolved) | Solid (powder, crystal) |
| Molecular Motion | Rapid tumbling | Restricted motion |
| Spectral Resolution | Very high, sharp lines | Lower, broader lines (MAS required) |
| Primary Information | Average molecular structure in solution | Conformation, crystal packing, polymorphism, intermolecular interactions researchgate.netnih.gov |
| Key Application | Elucidation of covalent molecular structure | Characterization of solid forms, phase purity, and supramolecular assembly acs.orgnih.gov |
Hyphenated Chromatography-Mass Spectrometry Techniques for Purity and Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are central to modern analytical chemistry for the analysis of complex mixtures. ijfmr.com For compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used hyphenated systems for purity assessment and the identification of related substances or impurities. ajrconline.orgchromatographyonline.com
In these techniques, the chromatography component (GC or LC) separates the components of a mixture based on their different affinities for the stationary and mobile phases. scientiaricerca.com As each separated component elutes from the chromatograph, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. mdpi.com This provides the molecular weight of the component. Further fragmentation of the ions (in MS/MS mode) yields a characteristic pattern that acts as a structural fingerprint, enabling definitive identification. spectroscopyonline.com
These methods are essential for establishing the purity profile of a drug substance by detecting and identifying synthesis by-products, degradants, or other contaminants, even at trace levels. researchgate.netnih.govnih.gov The high sensitivity and selectivity of LC-MS and GC-MS make them indispensable for quality control in pharmaceutical development and manufacturing. shimadzu.com
Table 3: Illustrative Purity Analysis of a this compound Sample by LC-MS
| Retention Time (min) | Detected Ion (m/z) [M+H]⁺ | Proposed Identity | Concentration (%) |
| 3.5 | 223.08 | 1-Cyclohexylindazole | 0.08 |
| 5.2 | 263.11 | This compound | 99.75 |
| 6.8 | 297.08 | Dichloro-1-cyclohexylindazole Isomer | 0.12 |
| 7.4 | 279.10 | 3-Chloro-1-(hydroxycyclohexyl)indazole | 0.05 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Q & A
Q. What analytical techniques are recommended for characterizing 3-Chloro-1-cyclohexylindazole?
To confirm the structure and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : For elucidating proton and carbon environments (e.g., δ values for aromatic protons and cyclohexyl substituents).
- Infrared Spectroscopy (IR) : To identify functional groups such as C-Cl bonds (peaks near 740 cm⁻¹) and heterocyclic stretches.
- Mass Spectrometry (MS) : For determining molecular ion peaks and fragmentation patterns.
- Elemental Analysis : To validate empirical formulas (e.g., matching calculated vs. observed C, H, N percentages). These methods are standard for chloro-substituted heterocycles, as demonstrated in analogous studies .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and tight-sealing goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Emergency Protocols : In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician immediately .
- Storage : Keep in a cool, dry environment away from oxidizers and light to prevent degradation .
Q. How should researchers design a synthesis protocol for this compound?
- Step 1 : Select a cyclohexylation agent (e.g., cyclohexyl halides) and optimize reaction conditions (temperature, solvent polarity).
- Step 2 : Monitor reaction progress via TLC or HPLC to ensure complete indazole substitution.
- Step 3 : Purify the product using column chromatography or recrystallization.
- Step 4 : Validate purity using melting point analysis and spectroscopic methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
Discrepancies in NMR or IR spectra may arise from impurities, stereochemical variations, or solvent interactions. Strategies include:
- Cross-Validation : Compare data with structurally similar compounds (e.g., chloro-substituted benzimidazoles ).
- High-Resolution MS : Confirm molecular formulas to rule out byproducts.
- Dynamic NMR Studies : Resolve overlapping signals caused by conformational flexibility in the cyclohexyl group.
- Collaborative Reproducibility : Share raw data with independent labs to verify findings .
Q. What experimental design considerations are critical for studying this compound’s reactivity?
- Catalytic Systems : Test palladium or rhodium catalysts for cross-coupling reactions, noting their impact on yield and regioselectivity .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) on reaction kinetics.
- Temperature Gradients : Perform controlled heating/cooling experiments to identify optimal thermal conditions.
- Stability Monitoring : Use accelerated stability testing (e.g., 40°C/75% RH) to assess degradation pathways .
Q. How can the photostability of this compound be systematically assessed?
- Light Exposure Studies : Expose solid and solution phases to UV-Vis light (e.g., 254 nm) and analyze degradation via HPLC.
- Radical Scavengers : Add antioxidants (e.g., BHT) to evaluate protective effects against photo-oxidation.
- Quantum Yield Calculations : Measure photoreaction efficiency using actinometry.
- Environmental Controls : Ensure experiments replicate real-world conditions (e.g., sunlight intensity, humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
